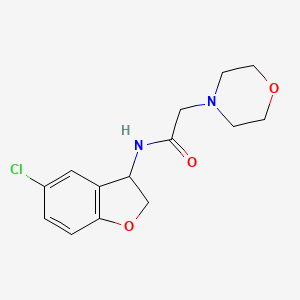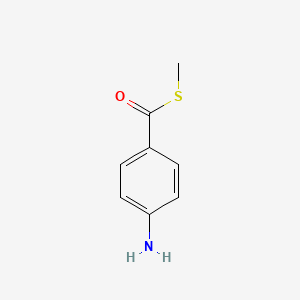![molecular formula C6H9ClS B14330262 2-[(Chloroethynyl)sulfanyl]-2-methylpropane CAS No. 105169-95-7](/img/structure/B14330262.png)
2-[(Chloroethynyl)sulfanyl]-2-methylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Chloroethynyl)sulfanyl]-2-methylpropane is an organosulfur compound characterized by the presence of a chloroethynyl group attached to a sulfanyl group, which is further bonded to a methylpropane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Chloroethynyl)sulfanyl]-2-methylpropane typically involves the reaction of chloroethyne with a sulfanyl group under controlled conditions. One common method includes the use of a base such as sodium ethoxide in ethanol to facilitate the reaction. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Chloroethynyl)sulfanyl]-2-methylpropane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chloroethynyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(Chloroethynyl)sulfanyl]-2-methylpropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[(Chloroethynyl)sulfanyl]-2-methylpropane involves its interaction with molecular targets such as enzymes or receptors. The chloroethynyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroethyl ethyl sulfide: An organosulfur compound with similar structural features but different chemical properties.
2-Chloroethanesulfonyl chloride: Another related compound with distinct reactivity and applications.
Uniqueness
2-[(Chloroethynyl)sulfanyl]-2-methylpropane is unique due to its specific combination of a chloroethynyl group and a sulfanyl group attached to a methylpropane structure
Propriétés
Numéro CAS |
105169-95-7 |
|---|---|
Formule moléculaire |
C6H9ClS |
Poids moléculaire |
148.65 g/mol |
Nom IUPAC |
2-(2-chloroethynylsulfanyl)-2-methylpropane |
InChI |
InChI=1S/C6H9ClS/c1-6(2,3)8-5-4-7/h1-3H3 |
Clé InChI |
OOZOJRPLYVPVMH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SC#CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane](/img/structure/B14330180.png)


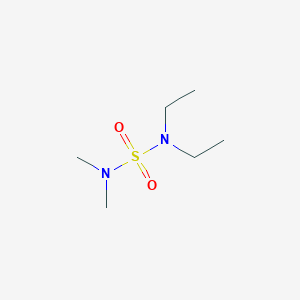

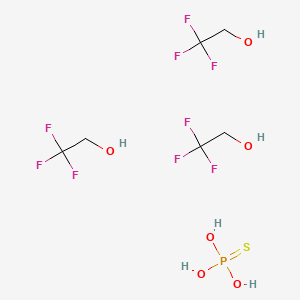
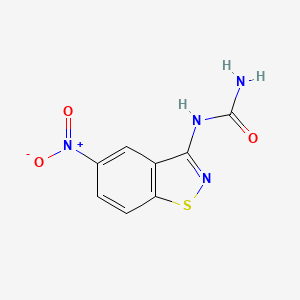
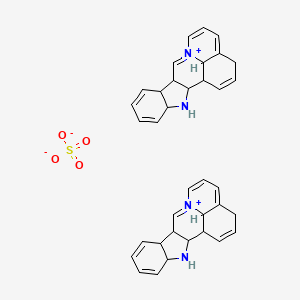
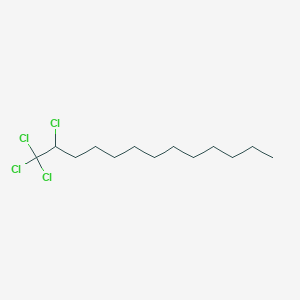
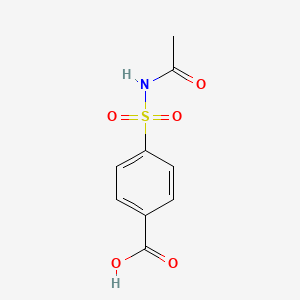
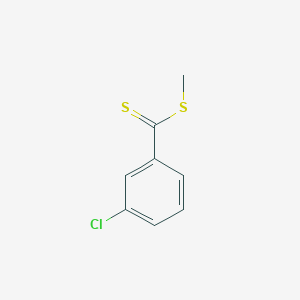
![S-[4-(4-Hydroxyphenoxy)butyl] dimethylcarbamothioate](/img/structure/B14330230.png)
